molecular formula C11H15ClFN3S B12234729 1-(2-fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine

1-(2-fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine

Cat. No.: B12234729
M. Wt: 275.77 g/mol
InChI Key: PSMCHJHLDZDHBB-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine is a pyrazole-derived compound characterized by a 2-fluoroethyl group at position 1, a methyl group at position 4, and a 2-thienylmethyl substituent on the amine at position 2. Pyrazole derivatives are widely studied for their pharmacological applications, including roles as enzyme inhibitors, receptor modulators, and bioactive intermediates. The 2-fluoroethyl group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, while the thienylmethyl moiety could influence electronic properties and binding interactions with biological targets .

Properties

Molecular Formula

C11H15ClFN3S

Molecular Weight

275.77 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H14FN3S.ClH/c1-9-8-15(5-4-12)14-11(9)13-7-10-3-2-6-16-10;/h2-3,6,8H,4-5,7H2,1H3,(H,13,14);1H

InChI Key

PSMCHJHLDZDHBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CS2)CCF.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroethylamine with 4-methyl-1H-pyrazole-3-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. The resulting intermediate is then reacted with 2-thienylmethyl chloride to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Research indicates that 1-(2-fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine exhibits various biological activities, including:

  • Antimicrobial Properties : Demonstrates efficacy against a range of microbial pathogens.
  • Anti-inflammatory Effects : Potentially inhibits inflammatory pathways, making it relevant in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest it may inhibit certain cancer cell lines, though further research is necessary to elucidate mechanisms.

Applications in Medicinal Chemistry

The compound's unique structural features make it a candidate for drug development:

  • Targeting Kinases : It may inhibit specific kinases involved in cell signaling pathways critical for cancer progression.
  • Development of Antimicrobials : Its antimicrobial properties can be explored for developing new antibiotics.

Material Science Applications

Beyond biological applications, this compound may also find use in material science:

  • Nonlinear Optical Properties : Pyrazole derivatives are known for their nonlinear optical characteristics, which can be harnessed in photonic materials.
  • Electroluminescent Materials : The compound's ability to undergo photo-induced electron transfer may be exploited in light-emitting devices.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

N-(2-Thienylmethyl)-1H-pyrazol-3-amine (M179)

  • Structure : Lacks the 2-fluoroethyl and 4-methyl groups.
  • Key Findings: Metabolism: M179 is the secondary amine hydrolysis product of S2227 (2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienyl)). S2227 undergoes rapid amide bond hydrolysis in vitro, with species-dependent metabolic rates (rat > pig > human > dog) .

1-(Adamantan-1-yl)-1H-pyrazol-3-amine

  • Structure : Features an adamantyl group at position 1 instead of 2-fluoroethyl.
  • Key Findings: Lipophilicity: The adamantyl group significantly increases lipophilicity, enhancing membrane permeability and bioavailability . Synthesis: Prepared via reaction of 3-aminopyrazole with 1-bromoadamantane in HBr .
  • Comparison : The 2-fluoroethyl group in the target compound may offer a balance between lipophilicity and metabolic clearance, avoiding the extreme hydrophobicity of adamantyl derivatives.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Contains a pyridinyl group at position 1 and a cyclopropylamine at position 4.
  • Key Findings :
    • Synthesis : Achieved via copper-catalyzed coupling, yielding 17.9% efficiency .
    • Physicochemical Properties : Melting point 104–107°C; characterized by NMR and HRMS .

1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine

  • Structure : Substitutes the methyl and thienylmethyl groups with a nitro group.
  • Key Findings: Predicted Properties: Density 1.65 g/cm³, boiling point 368.7°C, pKa -1.03 .
  • Comparison : The nitro group may confer greater acidity and oxidative stress risks compared to the methyl and thienylmethyl substituents in the target compound.

Data Table: Structural and Functional Comparison

Compound Substituents Key Properties Metabolic Stability Toxicity Profile
Target Compound 2-Fluoroethyl, 4-methyl, thienyl High lipophilicity (predicted), potential metabolic resistance Likely moderate (fluorinated) Unknown (requires testing)
M179 None (hydrolysis product) Rapidly formed from S2227; non-mutagenic Low (prone to hydrolysis) Favorable
1-(Adamantan-1-yl)-1H-pyrazol-3-amine Adamantyl High lipophilicity, enhanced membrane permeability High (stable) Not reported
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl) Pyridinyl, cyclopropyl Moderate lipophilicity, π-π interactions Moderate Not reported
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine Nitro, fluoroethyl High reactivity (nitro group), acidic (pKa -1.03) Low (reactive) Potentially higher (nitro)

Research Implications and Gaps

  • Metabolic Studies : The target compound’s fluorinated alkyl chain may reduce hydrolysis rates compared to M179, but in vivo pharmacokinetic studies are needed .
  • Toxicity: While M179 is non-genotoxic, the fluorinated analog’s safety profile remains unverified .
  • Synthesis Optimization : Methods for adamantyl and pyridinyl analogs (e.g., copper catalysis) could inform scalable production of the target compound .

Biological Activity

1-(2-fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzyme and receptor functions. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H15FN3S, with a molecular weight of approximately 275.77 g/mol. The compound features a fluoroethyl group , a methyl group , and a thienylmethyl group attached to the pyrazole ring, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC11H15FN3S
Molecular Weight275.77 g/mol
StructurePyrazole with fluoroethyl and thienylmethyl groups

Enzyme Interaction

Research indicates that this compound exhibits significant biological activity through its interaction with various enzymes and receptors. Notably, it has been shown to inhibit specific kinases involved in critical signaling pathways that regulate cellular processes such as proliferation and apoptosis. This inhibition can lead to altered cellular responses, making it a candidate for further investigation in therapeutic contexts.

Antimicrobial and Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory properties. Its ability to modulate immune responses could be beneficial in treating conditions characterized by excessive inflammation or infection.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. The presence of the fluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The thienylmethyl group may contribute to selective interactions with biological targets.

Compound NameStructural FeaturesUnique PropertiesBiological Activity
This compoundFluoroethyl and thienylmethyl groupsEnhanced solubility and potential bioactivityAntimicrobial, anti-inflammatory
1-(2-fluoroethyl)-5-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amineSimilar structure but different substitutionsVariations in solubility and reactivitySimilar potential activities
4-Methyl-N-(thienylmethyl)-pyrazoleLacks fluoroalkyl substitutionLimited biological data availableUnknown

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives, including this compound:

  • Inhibition of Kinases : A study demonstrated that similar pyrazole compounds effectively inhibited p38 MAP kinase, which plays a role in inflammatory responses. The structural modifications in these compounds were linked to their potency as kinase inhibitors .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of pyrazole derivatives, revealing that certain structural features significantly enhanced their efficacy against bacterial strains .
  • Pharmacokinetics : Research into the pharmacokinetic profiles of related compounds indicated that modifications in lipophilicity could lead to improved oral bioavailability and reduced toxicity .

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